![molecular formula C21H24N2O3S B2354761 N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide CAS No. 896358-32-0](/img/structure/B2354761.png)
N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-mesityl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide, also known as MQN-105, is a novel small molecule that has gained interest in the scientific community due to its potential therapeutic applications. MQN-105 belongs to the class of sulfonamides, which have been extensively studied and used in the treatment of various diseases, including bacterial infections, diabetes, and cancer.
Aplicaciones Científicas De Investigación
Biological Activity and Synthesis of Sulfonamide Hybrids
Sulfonamides are crucial in drug discovery due to their wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain properties. Their versatility is attributed to the sulfonamide group's ability to be attached to various moieties, leading to a significant range of biological activities. Recent advances have focused on designing and developing sulfonamide hybrids by combining sulfonamides with other active pharmaceutical ingredients to enhance their therapeutic efficacy (Ghomashi et al., 2022).
Anticancer Activity
Sulfonamide-bearing compounds have shown promising antitumor activities in vitro and/or in vivo. One of the primary mechanisms of their anticancer activity is through the inhibition of carbonic anhydrase isozymes. This has led to the development of various heterocyclic sulfonamide derivatives, including those containing quinoline, which have been synthesized and evaluated for their potential anticancer properties against different cancer cell lines, showing considerable efficacy (Ghorab et al., 2011).
Anti-inflammatory Potential
Sulfonamide and sulfonate derivatives of quinoline have been synthesized and evaluated for their anti-inflammatory potential. These compounds have shown promising results in inhibiting reactive oxygen species (ROS) production from phagocytes in human whole blood, indicating their potential as non-acidic, non-steroidal anti-inflammatory agents. This area of research suggests that modifications on these molecules could lead to the discovery of new and potent anti-inflammatory drugs (Bano et al., 2020).
Antimicrobial Activity
Quinoline clubbed with sulfonamide moieties has also been synthesized as potential antimicrobial agents. These compounds have undergone various synthetic transformations to enhance their antimicrobial efficacy against Gram-positive bacteria, showcasing the versatility of sulfonamide-bearing compounds in addressing bacterial infections. The chemical structures of these novel scaffolds have been confirmed using various spectroscopic techniques, emphasizing their potential as effective antimicrobial agents (Research on Chemical Intermediates, 2015).
Propiedades
IUPAC Name |
2-oxo-N-(2,4,6-trimethylphenyl)-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-13-9-14(2)20(15(3)10-13)22-27(25,26)18-11-16-5-4-8-23-19(24)7-6-17(12-18)21(16)23/h9-12,22H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFBGAHGYJJPLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCC(=O)N4CCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2354678.png)
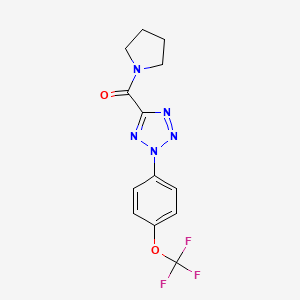
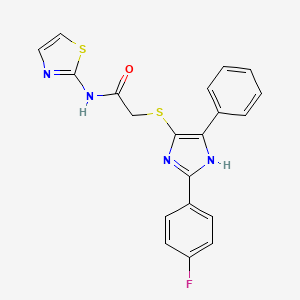
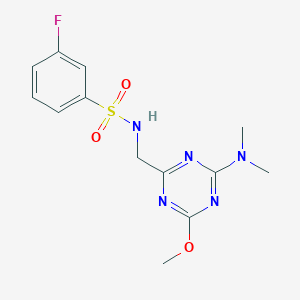
![5-benzyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2354687.png)
![Methyl 2-[4a-[[9,10a-dihydroxy-3-(2-methoxy-2-oxoethyl)-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-4a-yl]sulfanyl]-9,10a-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B2354688.png)
![6-Cyclopropyl-2-[1-(3-fluorobenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2354689.png)

![methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2354694.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propionamide](/img/structure/B2354695.png)
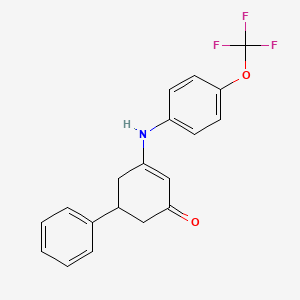
![1-[(2-chlorophenyl)methyl]-N-(1-cyanocyclobutyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2354697.png)
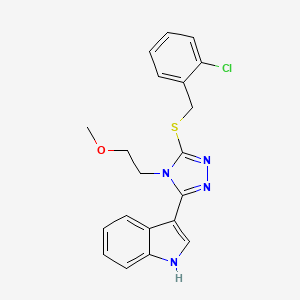
![(1r,3s,5R,7S)-methyl 3-(benzo[c][1,2,5]thiadiazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2354700.png)
